(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride
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Description
“(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride” is a complex organic compound. The “bicyclo[2.2.2]octane” part of the name suggests that it has a bicyclic structure with three carbon atoms in each ring . The “5-Amino” and “2,3-diol” indicate the presence of an amino group (NH2) and two alcohol groups (OH) respectively .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would have a bicyclic structure, with an amino group attached to the 5th carbon, and alcohol groups attached to the 2nd and 3rd carbons . The “R” and “S” in the name refer to the absolute configuration of the chiral centers in the molecule .Scientific Research Applications
- Relevance : EN300-26990236 is an aminocyclopentitol, structurally mimicking glycosides. It inhibits glucosidases and shows promise as a therapeutic agent .
- Application : Dentists use it as an alternative to apexification, promoting tissue regeneration in young teeth .
- Comparison : It’s mentioned alongside other compounds in the context of precision inertial measurement/navigation units .
Glycosidase Inhibition
Revitalization Procedures in Dentistry
Radio Equipment and Frequency Range Studies
Fiber Optic Inertial Measurement/Navigation Systems
Chemical Synthesis and Organic Chemistry Research
properties
IUPAC Name |
(1R,2R,3S,4S,5R)-5-aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-3-4-1-2-5(6)8(11)7(4)10;/h4-8,10-11H,1-3,9H2;1H/t4-,5+,6-,7-,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMCWCZROZMRB-UMZZVFJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(C2O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1[C@H]([C@H]2O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride |
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